4-amino-6-chloro-1H-1,3-benzodiazol-2-ol
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Overview
Description
4-amino-6-chloro-1H-1,3-benzodiazol-2-ol is a heterocyclic compound that belongs to the benzodiazole family It is characterized by the presence of an amino group at the 4th position, a chlorine atom at the 6th position, and a hydroxyl group at the 2nd position of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-nitroaniline with formamide, followed by reduction to yield the desired compound . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-chloro-1H-1,3-benzodiazol-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield novel fluorescent dyes, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-amino-6-chloro-1H-1,3-benzodiazol-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-amino-6-chloro-1H-1,3-benzodiazol-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives, such as 4-amino-2,1,3-benzothiadiazole and 4-chloro-1H-1,3-benzodiazol-2-ol .
Uniqueness
4-amino-6-chloro-1H-1,3-benzodiazol-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-amino-6-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
KKLXOCBLIGYMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)NC(=O)N2)Cl |
Origin of Product |
United States |
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